Antifibrotic Activity Against HSC-T6 Hepatic Stellate Cells: Aceroside VII vs. Platyphylloside
In a head-to-head evaluation of seven diarylheptanoids isolated from Betula platyphylla inner bark, aceroside VII (compound 2) significantly inhibited the proliferation of HSC-T6 hepatic stellate cells in a dose-dependent manner (10–100 µM), whereas platyphylloside (compound 7) did not exhibit significant antiproliferative activity at the same concentrations [1]. This establishes a clear functional divergence between two linear diarylheptanoids co-occurring in the same botanical source.
| Evidence Dimension | Inhibition of HSC-T6 cell proliferation |
|---|---|
| Target Compound Data | Significant, dose-dependent inhibition at 10–100 µM (p < 0.05) |
| Comparator Or Baseline | Platyphylloside (compound 7): no significant inhibition at 10–100 µM |
| Quantified Difference | Qualitatively distinct: active vs. inactive at equivalent concentrations |
| Conditions | HSC-T6 rat hepatic stellate cell line; 10–100 µM concentration range; cell proliferation assay |
Why This Matters
For liver fibrosis research programs, selecting platyphylloside over aceroside VII would yield a false negative in HSC-based antifibrotic screening, directly compromising experimental outcomes.
- [1] Lee, M. et al. (2012). Antifibrotic Activity of Diarylheptanoids from Betula platyphylla toward HSC-T6 Cells. Bioscience, Biotechnology, and Biochemistry, 76(9), 1616–1620. View Source
